7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chloro-2-methylphenoxy)acetate
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Overview
Description
7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzoxathiol core, which is known for its diverse biological activities, and a phenoxyacetate moiety, which is commonly found in herbicidal agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a methoxyphenyl group is introduced to the benzoxathiol core. This is followed by esterification with 2-(4-chloro-2-methylphenoxy)acetic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts such as boron tribromide (BBr3) for demethylation and subsequent esterification reactions .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoxathiol core can be reduced to a hydroxyl group.
Substitution: The chloro group in the phenoxyacetate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted phenoxyacetates .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
Biologically, this compound has shown potential as an anti-tumor agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, making it a candidate for further drug development .
Medicine
In medicine, the compound’s anti-inflammatory properties are being investigated. It has shown promise in reducing inflammation in various in vitro and in vivo models .
Industry
Industrially, this compound is used in the formulation of herbicidal agents. Its phenoxyacetate moiety is known for its herbicidal activity, making it effective in controlling broadleaf weeds .
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. In herbicidal applications, it acts as a synthetic auxin, disrupting plant growth by mimicking natural plant hormones. This leads to uncontrolled growth and eventually plant death . In anti-tumor applications, it inhibits key enzymes involved in cell proliferation, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide with a similar mode of action.
Dicamba: A benzoic acid derivative used as a herbicide.
Uniqueness
What sets 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLORO-2-METHYLPHENOXY)ACETATE apart is its dual functionality. It combines the herbicidal activity of phenoxyacetates with the biological activity of benzoxathiols, making it a versatile compound for various applications .
Properties
Molecular Formula |
C23H17ClO6S |
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Molecular Weight |
456.9 g/mol |
IUPAC Name |
[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C23H17ClO6S/c1-13-9-15(24)5-8-19(13)28-12-21(25)29-17-10-18(14-3-6-16(27-2)7-4-14)22-20(11-17)31-23(26)30-22/h3-11H,12H2,1-2H3 |
InChI Key |
LFSNSDAOQKZTPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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